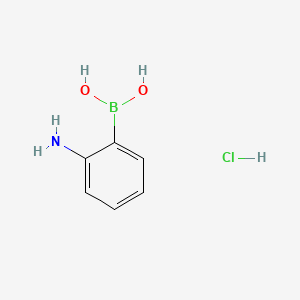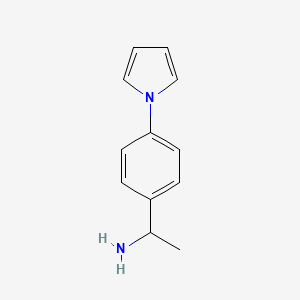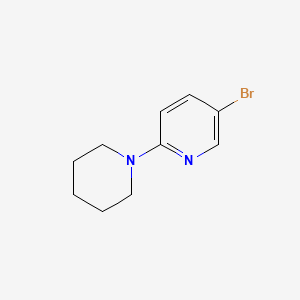
Chlorhydrate d'acide 2-aminophénylboronique
Vue d'ensemble
Description
2-Aminophenylboronic acid hydrochloride is a boronic acid derivative with the chemical formula NH2C6H4B(OH)2 · HCl. It is a white to off-white crystalline powder that is soluble in water and other polar solvents. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Applications De Recherche Scientifique
2-Aminophenylboronic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2-Aminophenylboronic acid hydrochloride primarily targets proteins and enzymes that contain diol groups. These targets include various glycoproteins and enzymes involved in carbohydrate metabolism. The boronic acid moiety forms reversible covalent bonds with diol-containing molecules, which is crucial for its biological activity .
Mode of Action
The compound interacts with its targets through the formation of boronate esters . This interaction involves the boronic acid group binding to the diol groups on the target molecules. This binding can inhibit the function of enzymes by blocking their active sites or altering their conformation, leading to changes in their activity .
Biochemical Pathways
2-Aminophenylboronic acid hydrochloride affects pathways related to carbohydrate metabolism and signal transduction . By inhibiting enzymes involved in these pathways, the compound can alter glucose metabolism and cellular signaling processes. This can lead to downstream effects such as changes in cellular energy levels and altered gene expression .
Pharmacokinetics
The pharmacokinetics of 2-Aminophenylboronic acid hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through passive diffusion and distributed throughout the body. It is metabolized primarily in the liver and excreted via the kidneys. These properties influence its bioavailability and the duration of its action in the body .
Result of Action
At the molecular level, the action of 2-Aminophenylboronic acid hydrochloride results in the inhibition of enzyme activity and modulation of protein function . This can lead to reduced glucose levels in cells and altered cellular signaling. At the cellular level, these changes can affect cell growth, differentiation, and apoptosis .
Action Environment
The efficacy and stability of 2-Aminophenylboronic acid hydrochloride are influenced by environmental factors such as pH, temperature, and the presence of other ions or molecules. The compound is more stable and effective in neutral to slightly acidic conditions. High temperatures and extreme pH levels can reduce its stability and efficacy .
Analyse Biochimique
Biochemical Properties
2-Aminophenylboronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the formation of boronate complexes. These complexes are formed through the interaction of the boronic acid group with diols and other molecules containing hydroxyl groups. This compound is known to interact with enzymes such as glucose oxidase and proteins involved in cell signaling pathways. The nature of these interactions often involves the reversible formation of covalent bonds, which can modulate the activity of the target biomolecules .
Cellular Effects
2-Aminophenylboronic acid hydrochloride has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with proteins and enzymes involved in these pathways. This compound has been observed to modulate gene expression and cellular metabolism, potentially leading to changes in cell function. For example, it can inhibit the activity of certain enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 2-Aminophenylboronic acid hydrochloride involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. Additionally, it can interact with proteins involved in gene expression, thereby influencing the transcription and translation processes. These interactions can result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminophenylboronic acid hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Aminophenylboronic acid hydrochloride in animal models are dose-dependent. At low doses, it can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound exhibits a biphasic response, with beneficial effects at low doses and toxic effects at high doses .
Metabolic Pathways
2-Aminophenylboronic acid hydrochloride is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It can interact with enzymes such as glucose oxidase, influencing the metabolic flux and levels of metabolites. This compound can also affect the activity of other enzymes involved in the synthesis and degradation of biomolecules, thereby modulating the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2-Aminophenylboronic acid hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments. The compound’s distribution is often dependent on its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
2-Aminophenylboronic acid hydrochloride is known to localize within specific subcellular compartments, such as the cytoplasm and nucleus. Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Aminophenylboronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminophenylboronic acid with hydrochloric acid. The process typically involves dissolving 2-aminophenylboronic acid in a suitable solvent, such as tetrahydrofuran (THF), and then adding hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of 2-aminophenylboronic acid hydrochloride often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and concentration, are carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminophenylboronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminophenylboronic acid
- 4-Aminophenylboronic acid hydrochloride
- 2-Aminophenylboronic acid pinacol ester
- 3-(Acrylamido)phenylboronic acid
- 4-Aminophenylboronic acid pinacol ester
Uniqueness
2-Aminophenylboronic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diols makes it particularly valuable in the development of sensors and enzyme inhibitors .
Propriétés
IUPAC Name |
(2-aminophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,9-10H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDASZCYRKGSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586012 | |
| Record name | (2-Aminophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863753-30-4 | |
| Record name | (2-Aminophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminophenylboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-aminophenylboronic acid hydrochloride useful in synthesizing fluorescent silicon nanoparticles (SiNPs)? []
A1: 2-Aminophenylboronic acid hydrochloride acts as a reducing agent in the green synthesis of SiNPs. [] This means it facilitates the reduction of a silicon precursor, in this case, 3-[2-(2-aminoethylamino)ethylamino]propyl-trimethoxysilane (AEEA), to form SiNPs. The presence of both amine and boronic acid functionalities likely contributes to its reducing ability and interaction with the silicon precursor. The resulting SiNPs exhibit yellow-green fluorescence, making them promising for various applications. []
Q2: Can 2-aminophenylboronic acid hydrochloride be used in synthesizing other compounds besides SiNPs? []
A2: Yes, 2-aminophenylboronic acid hydrochloride plays a crucial role in synthesizing isocryptolepine, an antimalarial natural product. [] It serves as a reactant, providing the building block for the quinoline core of isocryptolepine. The molecule undergoes a Suzuki–Miyaura cross-coupling reaction followed by a palladium-catalyzed intramolecular C–H activation/C–N bond formation to yield the final product. [] This example showcases the versatility of 2-aminophenylboronic acid hydrochloride in constructing complex molecules with potential medicinal applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)




![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)






